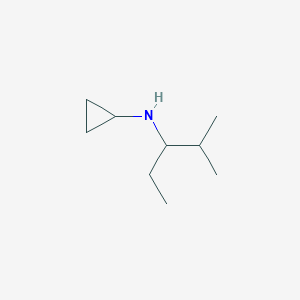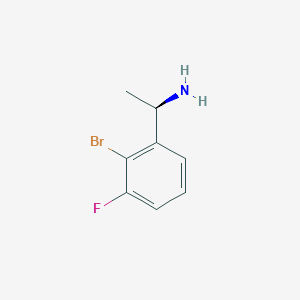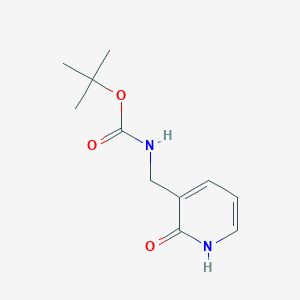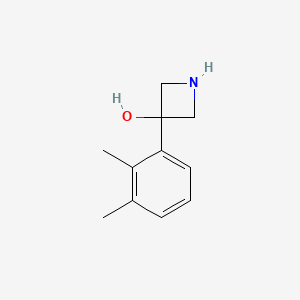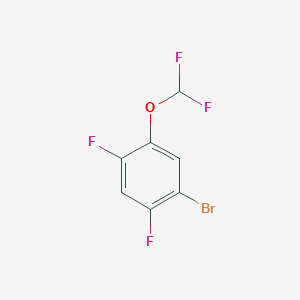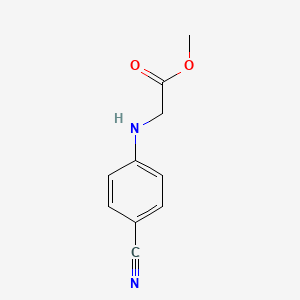
Methyl (4-cyanophenyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-cyanophenyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl ester group attached to the glycine moiety and a cyanophenyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: Methyl (4-cyanophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl bromide with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of reagents to enhance sustainability and reduce costs .
化学反应分析
Types of Reactions: Methyl (4-cyanophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (4-cyanophenyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl (4-cyanophenyl)glycinate involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of lysine-specific demethylase 1, it binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
相似化合物的比较
Methyl glycinate: A simpler derivative without the cyanophenyl group.
4-Cyanophenylacetic acid: Contains a similar cyanophenyl group but lacks the glycine moiety.
Uniqueness: Methyl (4-cyanophenyl)glycinate is unique due to the combination of the glycine moiety and the cyanophenyl group, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
methyl 2-(4-cyanoanilino)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-8(6-11)3-5-9/h2-5,12H,7H2,1H3 |
InChI 键 |
SVQUXUCYVYVZIV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)
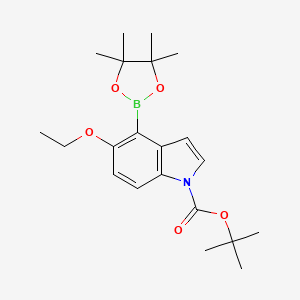
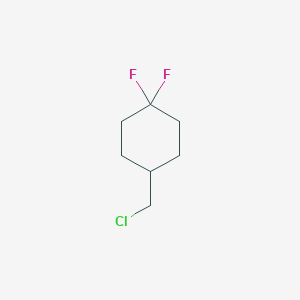
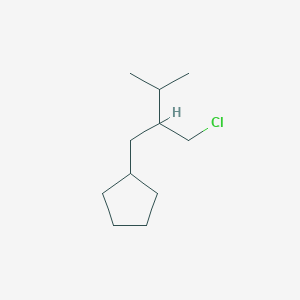
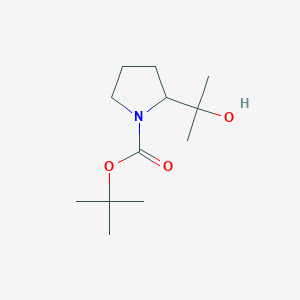
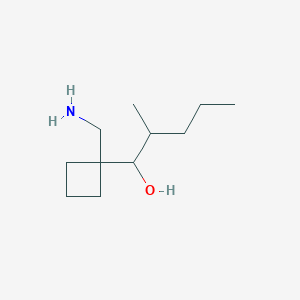
![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)
